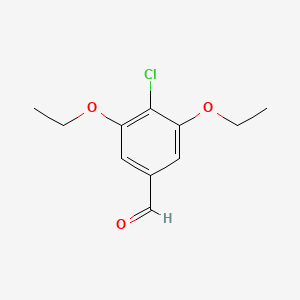

4-Chloro-3,5-diethoxybenzaldehyde

Description

4-Chloro-3,5-diethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the para position (C-4) and ethoxy groups at the meta positions (C-3 and C-5). These compounds are typically synthesized via halogenation and alkoxylation of benzaldehyde precursors, with substituents influencing reactivity, stability, and bioactivity .

Properties

IUPAC Name |

4-chloro-3,5-diethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGUZCQQVNVWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1Cl)OCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-diethoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chloro-3,5-dihydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. This reaction leads to the substitution of hydroxyl groups with ethoxy groups, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-3,5-diethoxybenzoic acid.

Reduction: 4-Chloro-3,5-diethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Overview

4-Chloro-3,5-diethoxybenzaldehyde is characterized by the presence of a chloro substituent and two ethoxy groups attached to a benzene ring. Its molecular formula is with a molecular weight of 228.67 g/mol.

Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its aldehyde functional group allows for versatile transformations through:

- Nucleophilic Addition : The compound can react with various nucleophiles to introduce specific functional groups.

- Condensation Reactions : It can undergo condensation to form more complex molecules.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Addition | Reacts with nucleophiles to form new compounds | Various substituted benzaldehydes |

| Condensation | Forms larger molecules through dehydration | Complex heterocycles |

Biology

In biological research, this compound is utilized as a building block for synthesizing bioactive molecules. Its reactivity allows for the development of compounds with potential therapeutic effects.

- Enzyme Modulation : Preliminary studies suggest that it may influence enzyme activity by acting as an electrophile, forming covalent bonds with nucleophilic amino acids in enzymes.

Medicine

The compound is being investigated for its potential therapeutic properties:

- Antidiabetic Activity : Recent studies indicate that it may modulate somatostatin receptor activity (specifically subtype 5), which could enhance insulin secretion and improve glucose metabolism in diabetic models.

- Cytotoxicity Against Cancer Cells : Analogues of this compound have shown significant cytotoxic effects on prostate cancer cells, suggesting potential anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-diethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs and their substituent patterns are compared below:

Key Observations :

Physical Properties

Analysis :

- The diethoxy variant is expected to have a lower melting point than its methoxy analog due to increased alkyl chain length, which disrupts crystal packing.

- Nitro-substituted analogs (e.g., 4-Chloro-3,5-dinitrobenzaldehyde) exhibit higher density (1.686 g/cm³) and distinct solubility profiles due to polar nitro groups .

Biological Activity

4-Chloro-3,5-diethoxybenzaldehyde is an organic compound with significant potential in various biological applications. Its unique structure, featuring a chloro substituent and two ethoxy groups, contributes to its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound can be synthesized through various chemical pathways, often serving as an intermediate in the production of biologically active compounds. Its reactivity is influenced by the presence of the chloro group and the ethoxy substituents, which enhance its solubility in organic solvents and its electrophilic nature.

The compound acts primarily as an electrophile , allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific molecular targets of this compound are still under investigation, but its role in modulating enzyme activity and influencing metabolic pathways has been noted in several studies .

Antidiabetic Potential

Recent studies suggest that this compound may act as a modulator of somatostatin receptor activity, particularly subtype 5 (SSTR5). This receptor is involved in insulin regulation and glucose metabolism. By antagonizing SSTR5, the compound could enhance insulin secretion and improve glucose disposal in diabetic models .

Study on SSTR5 Modulation

A patent study highlighted the potential of this compound as a therapeutic agent for diabetes mellitus by modulating SSTR5 activity. It was suggested that this modulation could lead to improved insulin sensitivity and reduced hyperglycemia .

Cytotoxicity Against Cancer Cells

In a study examining related compounds' effects on prostate cancer cells, analogues of benzaldehyde derivatives showed significant cytotoxicity (IC50 values ranging from 10 to 200 μM). Although direct studies on this compound are necessary, these findings indicate a potential pathway for exploring its anticancer properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar benzaldehyde derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3,5-dimethoxybenzaldehyde | Methoxy groups instead of ethoxy | Similar reactivity; potential cytotoxic effects noted |

| 2-Chloro-4,5-diethoxybenzaldehyde | Chlorine atom substituent | Increased reactivity; used in various organic syntheses |

| 2,5-Dihydroxybenzaldehyde | Hydroxy groups at 2 and 5 positions | Exhibits different chemical properties; lower toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.